EP4 Binding Affinity vs. Grapiprant
MK-2894 demonstrates superior binding affinity for the human EP4 receptor when compared to the first-generation EP4 antagonist grapiprant. In radioligand binding assays using human EP4 receptor preparations, MK-2894 exhibits a Ki of 0.56 nM [1]. In contrast, grapiprant (CJ-023423) has a reported Ki of 13 ± 4 nM against the human EP4 receptor under comparable assay conditions [2].
| Evidence Dimension | Human EP4 Receptor Binding Affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 0.56 nM |
| Comparator Or Baseline | Grapiprant (CJ-023423), Ki = 13 nM |
| Quantified Difference | MK-2894 exhibits approximately 23-fold higher affinity |
| Conditions | Radioligand binding assay using membranes from human EP4 overexpressed HEK 293 cells |
Why This Matters
Higher binding affinity translates to greater potency, potentially enabling lower effective doses and reducing the risk of off-target effects in preclinical studies.
- [1] Blouin M, Han Y, Burch J, et al. The discovery of 4-{1-[({2,5-dimethyl-4-[4-(trifluoromethyl)benzyl]-3-thienyl}carbonyl)amino]cyclopropyl}benzoic acid (MK-2894), a potent and selective prostaglandin E2 subtype 4 receptor antagonist. J Med Chem. 2010;53(5):2227-38. doi:10.1021/jm901771h View Source
- [2] Nakao K, Murase A, Ohshiro H, et al. CJ-023,423, a novel, potent and selective prostaglandin EP4 receptor antagonist with antihyperalgesic properties. J Pharmacol Exp Ther. 2007;322(2):686-694. doi:10.1124/jpet.107.122010 View Source
